molecular formula C9H8BrF3O2 B6290873 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene CAS No. 2432848-71-8

1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene

Cat. No. B6290873
CAS RN: 2432848-71-8
M. Wt: 285.06 g/mol
InChI Key: GUTZJEFTXKOHHY-UHFFFAOYSA-N
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Description

“1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene” is an organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms. Attached to this benzene ring are a bromo group (Br), a methoxymethyl group (CH2OCH3), and a trifluoromethoxy group (OCF3). Each of these groups gives the compound unique properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring. The bromo, methoxymethyl, and trifluoromethoxy groups would then be added in separate reactions. The exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the benzene ring. The bromo, methoxymethyl, and trifluoromethoxy groups could be arranged in various ways, leading to different isomers .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The bromo group is a good leaving group, so it could be replaced by other groups in a substitution reaction. The methoxymethyl and trifluoromethoxy groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromo, methoxymethyl, and trifluoromethoxy groups would likely make the compound more polar and increase its boiling point compared to benzene .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), though not directly 1-Bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene, illustrate the versatility of benzene derivatives in supramolecular chemistry. BTAs have been utilized for their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This property has been exploited in nanotechnology, polymer processing, and biomedical applications, showcasing the adaptable nature of benzene derivatives in creating multipurpose building blocks for advanced materials (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Biomedical Applications

In the realm of medicinal chemistry, triazine and its derivatives, related by their aromatic nature to the compound , have been synthesized and evaluated across a spectrum of biological activities. Triazine analogs, exhibiting antibacterial, antifungal, anticancer, antiviral, and antimalarial properties, underscore the potential of aromatic compounds in drug development. Such research underscores the significance of aromatic compounds, including potentially this compound, in creating new pharmaceuticals (Verma, Sinha, & Bansal, 2019).

Materials Science and Environmental Applications

The synthesis and application of novel brominated flame retardants, including brominated benzene derivatives, highlight the importance of such compounds in materials science. These substances, utilized in consumer goods for their flame-retardant properties, indicate the utility of brominated aromatic compounds in enhancing material safety. The study also emphasizes the need for research on the environmental fate and toxicity of these compounds, relevant to understanding and mitigating the impacts of this compound if used similarly (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a reagent in a chemical reaction, its mechanism of action would involve the steps of the reaction. If it’s used as a drug, its mechanism of action would involve its interactions with biological molecules .

Safety and Hazards

Like many organic compounds, this compound could be harmful or hazardous. It’s important to handle it with care, using appropriate safety equipment and procedures .

Future Directions

The future directions for research on this compound could involve studying its reactions, uses, and properties. This could include developing new synthetic methods, finding new applications, or studying its behavior in biological systems .

properties

IUPAC Name

1-bromo-3-(methoxymethyl)-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-5-6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTZJEFTXKOHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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